Voriconazole camphor sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

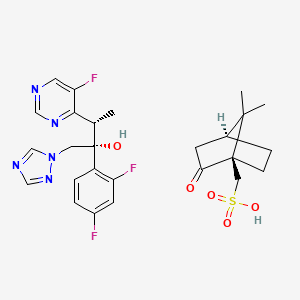

Voriconazole camphor sulfonate is a compound derived from voriconazole, a triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, including invasive aspergillosis, esophageal candidiasis, and infections caused by Scedosporium apiospermum and Fusarium species . This compound is a salt form that enhances the solubility and stability of voriconazole, making it more effective for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of voriconazole camphor sulfonate involves the reaction of voriconazole with camphor sulfonic acid. One method includes dissolving a mixture of voriconazole isomers and camphor sulfonic acid in a solvent such as water and acetone. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to obtain a product that meets pharmaceutical standards. The production process is optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Voriconazole camphor sulfonate undergoes various chemical reactions, including:

Oxidation: Voriconazole can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the triazole ring or other functional groups.

Substitution: Substitution reactions can occur at the triazole ring or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various metabolites of voriconazole, which can have different pharmacological properties. These metabolites are often studied to understand the drug’s metabolism and potential side effects .

Scientific Research Applications

Voriconazole camphor sulfonate has several scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of triazole derivatives.

Biology: Investigated for its antifungal properties and interactions with fungal cell membranes.

Industry: Employed in the production of antifungal medications and as a reference standard in quality control.

Mechanism of Action

Voriconazole camphor sulfonate exerts its antifungal effects by inhibiting fungal cytochrome P-450-mediated 14 alpha-lanosterol demethylation, an essential step in ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and cell death. The compound is more selective for fungal cytochrome P-450 enzymes than for mammalian enzymes, reducing the risk of side effects .

Comparison with Similar Compounds

Similar Compounds

Fluconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.

Itraconazole: A triazole antifungal with broader activity but more complex metabolism.

Posaconazole: A newer triazole antifungal with enhanced activity against certain resistant fungal strains.

Uniqueness

Voriconazole camphor sulfonate is unique due to its enhanced solubility and stability compared to voriconazole alone. This makes it more suitable for certain pharmaceutical formulations, such as intravenous solutions and nanoparticle-based delivery systems .

Biological Activity

Voriconazole camphor sulfonate is a derivative of voriconazole, a second-generation triazole antifungal agent that exhibits broad-spectrum activity against various fungal pathogens. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and relevant research findings.

This compound functions primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. It achieves this through the inhibition of the enzyme 14-α-lanosterol demethylase, which is mediated by cytochrome P450 enzymes in fungi. This disruption leads to compromised cell membrane integrity and ultimately halts fungal growth .

Antifungal Activity

The antifungal potency of this compound has been assessed against various fungal species. Notably, it demonstrates significant activity against:

- Scedosporium apiospermum : Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL .

- Cryptococcus neoformans : MIC ranging from 0.125 to 0.25 μg/mL .

These findings indicate that this compound is effective in treating infections caused by these pathogens .

Clinical Efficacy

Voriconazole has been extensively studied in clinical settings, particularly for invasive fungal infections. Below is a summary of key studies evaluating its efficacy:

Case Studies

- Invasive Bone Aspergillosis : In a study involving 20 patients treated with voriconazole, a satisfactory global response was observed in 11 patients, with no relapses noted among those achieving complete response .

- Acute Invasive Aspergillosis : A multicenter study reported that among 116 patients with proven or probable IA, voriconazole treatment resulted in a good response rate of 48%, highlighting its effectiveness as a primary therapy .

- Asthma and Fungal Sensitization : A randomized controlled trial showed no beneficial effects from voriconazole treatment in asthmatic patients sensitized to A. fumigatus, indicating that its antifungal properties may not translate to improved asthma management .

Pharmacokinetics and Safety

Voriconazole exhibits favorable pharmacokinetics with good oral bioavailability and extensive tissue distribution, including penetration into the central nervous system. The drug is primarily metabolized in the liver, and its plasma concentrations can vary significantly among individuals due to genetic factors affecting metabolism .

Properties

CAS No. |

188416-34-4 |

|---|---|

Molecular Formula |

C26H30F3N5O5S |

Molecular Weight |

581.6 g/mol |

IUPAC Name |

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7-,10-/m00/s1 |

InChI Key |

AMYMCJHOGKVJHB-CRFUWKMFSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.